molecular formula C16H17N5O3 B2596230 N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide CAS No. 489397-95-7

N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide

Cat. No. B2596230
M. Wt: 327.344
InChI Key: ZLNPELQDAQXTAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : Research involves the synthesis of heterocyclic compounds via cyclization and condensation reactions. These processes are crucial for creating complex molecules with potential biological activities. For example, the synthesis of 1,2,4-triazolo[1,5-c]pyrimidines from enamino nitriles and semicarbazide showcases the formation of heterocondensed pyrimidines, which are then cyclized to afford the final products (Wamhoff, Kroth, & Strauch, 1993).

Biological Activities

  • Antibacterial and Antifungal Activities : Synthesized heterocyclic compounds exhibit significant antibacterial and antifungal properties. For instance, certain 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides demonstrated activity against bacterial and fungal strains, highlighting the therapeutic potential of these molecules (Zhuravel et al., 2005).

Anticancer Potential

  • Cytotoxic Inhibitors : Novel pyrazolo[3,4-d]pyrimidinone derivatives have been evaluated for their cytotoxic effects, indicating their potential as anticancer agents. The synthesis of these compounds involves reactions of α-functionalized iminoethers with ammonia or formamide, leading to the formation of compounds with promising cytotoxic activity (Rahmouni et al., 2014).

Anti-Inflammatory Agents

  • Heterocyclic Systems with Anti-inflammatory Activity : The synthesis of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon has been reported. These compounds were synthesized as anti-inflammatory agents, showcasing the utility of heterocyclic chemistry in developing new therapeutic agents with anti-inflammatory properties (Amr, Sabry, & Abdulla, 2007).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or suggesting future research directions or applications for the compound based on its properties and behavior .

properties

IUPAC Name

N-ethyl-7-(2-hydroxyethyl)-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-2-18-15(23)10-9-11-14(21(7-8-22)13(10)17)19-12-5-3-4-6-20(12)16(11)24/h3-6,9,17,22H,2,7-8H2,1H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNPELQDAQXTAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl[1-(2-hydroxyethyl)-2-imino-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]carboxamide

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